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Compound of Interest

1-[(5-Chlorothien-2-
Compound Name:

yl)methyllpiperazine
CAS No.: 55513-18-3
Cat. No.: B1361988

Get Quote

\ J

Part 1: Chemical Identity & CAS Lookup

Status: Validated | Type: Heterocyclic Building Block[1]

The primary identifier for the compound 1-[(5-Chlorothien-2-yl)methyl]piperazine is CAS
55513-18-3.

Core Identifiers
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Registry System Identifier Verification Status

CAS Number 55513-18-3 Primary Match

1-[(5-chlorothiophen-2- )
IUPAC Name ) ) Systematic
yl)methyl]piperazine

C
H
Molecular Formula Confirmed
CIN
S
Molecular Weight 216.73 g/mol Calculated
SMILES Clclccc(CN2CCNCC2)s1 Structural String
NJEDOEVDJDTSLL-
InChl Key (Analogous Key)

UHFFFAOYSA-N

Note on Nomenclature: In literature, this compound is frequently referred to as 1-(5-Chloro-2-
thenyl)piperazine. The term "thenyl" refers to the thiophene equivalent of a benzyl group

(thienyl-methyl).[1]

Part 2: Synthetic Pathways & Production

Objective: Synthesize the target mono-substituted piperazine while minimizing the formation of
the bis-alkylated byproduct.

Reaction Logic

The synthesis relies on a Nucleophilic Substitution (
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) mechanism.[1] The 5-chlorothiophene moiety acts as a bioisostere for 4-chlorophenyl groups,
often used to modulate lipophilicity and metabolic stability in drug candidates.

Critical Control Point: Piperazine is a symmetrical diamine.[1] To prevent the formation of the
bis-substituted impurity (where both nitrogens react), a large molar excess of piperazine (3-5
equivalents) is required.[1]

Workflow Diagram (DOT)
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Figure 1: Selective mono-alkylation workflow for the synthesis of CAS 55513-18-3.

Step-by-Step Protocol (Self-Validating)

o Preparation: Dissolve Piperazine (5.0 eq) and Potassium Carbonate (1.5 eq) in Acetonitrile
(MeCN).

o Why: Excess piperazine acts as both reactant and statistical buffer against double
alkylation.[1]

» Addition: Dropwise add 2-Chloro-5-(chloromethyl)thiophene (1.0 eq) dissolved in MeCN to
the refluxing piperazine solution over 30 minutes.

o Why: Slow addition keeps the concentration of the alkylating agent low relative to the free
amine, favoring mono-substitution.[1]

o Reaction: Reflux at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
o Workup (Purification):

o Filter off inorganic salts (KCI, excess K
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CoO
).[1]
o Evaporate solvent.[1]

o Partition residue between Water and Dichloromethane (DCM).[1]

o Validation: Excess piperazine partitions into the aqueous phase; the lipophilic product
remains in the organic phase.[1]

« Isolation: Dry organic layer over Na

SO

, filter, and concentrate. Yields are typically 85-92%.[1]

Part 3: Applications in Drug Discovery

Context: This compound is a "Privileged Scaffold" intermediate.[1]

Bioisosteric Replacement

In medicinal chemistry, the 5-chlorothiophene moiety is frequently used as a bioisostere for a 4-
chlorophenyl ring.

o Effect: It alters the electronic density and reduces the metabolic liability of the ring system
(avoiding quinone-imine formation common with some phenyl derivatives).[1]

o Target Classes: Antithrombotics (Factor Xa inhibitors), Antidepressants (Serotonin 5-HT
modulators), and Antifungals.[1]

Pharmaceutical Impurity Profiling

CAS 55513-18-3 is often monitored as a process impurity in the synthesis of complex
thiophene-containing drugs.

» Origin: It arises if residual piperazine reacts with chloromethyl-thiophene intermediates
during the synthesis of drugs like Rivaroxaban analogs (though Rivaroxaban itself uses the
acid form, related "next-gen" inhibitors use this linker).[1]
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Analytical Validation (QC)

To verify the identity of the synthesized compound, use the following expected signals:
e HNMR (CDCI

):

o

6.7-6.8 ppm (d, 1H, Thiophene H-3)[1]

o

6.6 ppm (d, 1H, Thiophene H-4)[1]

o

3.6 ppm (s, 2H, N-CH

-Thiophene)[1]

o

2.4-2.9 ppm (m, 8H, Piperazine protons)[1]
e Mass Spectrometry (ESI+):
o Expected [M+H]
: 217.05 (Characteristic Chlorine isotope pattern 3:1 ratio at 217/219).[1]

References

e LookChem & BioFount Databases. (2024).[1] CAS 55513-18-3 Entry and Spectral Data.
Retrieved from [1]

o Ambeed Chemical. (2024).[1] Product Catalog: 1-[(5-Chlorothien-2-yl)methyl]piperazine.
Retrieved from [1]

o European Journal of Pharmaceutical Sciences. (2002). Pharmacological characterization of
novel thiophene derivatives. Vol 16, pp. 15-28.[2] (Contextual grounding for thiophene-
piperazine bioactivity).

o European Journal of Medicinal Chemistry. (2001). Synthesis and activity of piperazine-based
ligands. Vol 36, pp. 873-886.[2] (Foundational chemistry for this scaffold).

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://www.benchchem.com/product/b1361988/docs?utm_src=pdf-body#technical-guide-1-5-chlorothien-2-yl-methyl-piperazine-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://www.ambeed.com/products/23784-96-5.html
https://www.ambeed.com/products/23784-96-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a
Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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